molecular formula C22H24N4O4 B3563816 N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B3563816
M. Wt: 408.4 g/mol
InChI Key: YGTDEZXAFOSVPC-UHFFFAOYSA-N
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Description

N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the dicarboxamide moiety, which can be achieved by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Lacks the methyl group at the 1-position.

    N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of amides.

Uniqueness

N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-N,5-N-bis(2-methoxy-5-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-13-6-8-19(29-4)15(10-13)23-21(27)17-12-18(26(3)25-17)22(28)24-16-11-14(2)7-9-20(16)30-5/h6-12H,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDEZXAFOSVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N3,N5-BIS(2-METHOXY-5-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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